Rupestric acid

Description

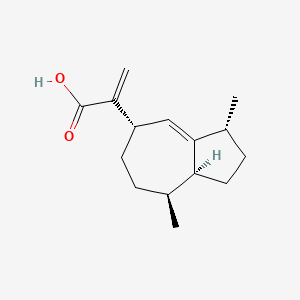

Rupestric acid (CAS: 98873-75-7) is a diterpenoid compound first isolated from Artemisia rupestris L. in 1985 . Its structure, elucidated via spectroscopic methods (UV, IR, MS, NMR), is defined as 5-azuleneacetic acid with a 1,2,3,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene backbone . This compound is a key bioactive ingredient in traditional formulations like Biheimaer (BHM), where it contributes to therapeutic effects such as gastroprotection, anti-inflammation, and analgesia . Recent pharmacological studies highlight its role in improving functional dyspepsia by modulating gastrointestinal motility and inflammatory pathways .

Properties

CAS No. |

98873-75-7 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-[(3R,5S,8S,8aS)-3,8-dimethyl-1,2,3,5,6,7,8,8a-octahydroazulen-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12(11(3)15(16)17)8-14-10(2)5-7-13(9)14/h8-10,12-13H,3-7H2,1-2H3,(H,16,17)/t9-,10+,12-,13-/m0/s1 |

InChI Key |

YLHKXUGXGXKMRY-LFSVMHDDSA-N |

SMILES |

CC1CCC(C=C2C1CCC2C)C(=C)C(=O)O |

Isomeric SMILES |

C[C@H]1CC[C@@H](C=C2[C@H]1CC[C@H]2C)C(=C)C(=O)O |

Canonical SMILES |

CC1CCC(C=C2C1CCC2C)C(=C)C(=O)O |

Synonyms |

rupestric acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Rupestric acid is often studied alongside structurally and functionally related compounds, including aciphyllic acid , isorupestonic acid , beta-pinene , and eucalyptol . Below is a detailed comparison based on pharmacological activity, molecular targets, and structural features:

Pharmacological Activity and Targets

| Compound | Key Targets | Binding Energy (kcal/mol) | Primary Effects |

|---|---|---|---|

| This compound | IL-1β, CXCL8, TRPV1, SLC6A4 | ≤-5.0 (stable threshold) | Anti-inflammatory, gastroprotective |

| Aciphyllic acid | IL-1β, NOS2, TRPV1 | ≤-5.0 | Analgesic, promotes gastrointestinal motility |

| Isorupestonic acid | NOS3, CXCL8 | -9.10 (strongest) | Vasodilation, anti-inflammatory |

| Beta-pinene | TRPV1, SLC6A4 | ≤-5.0 | Spasmolytic, anti-secretory |

| Eucalyptol | IL-1β, NOS2 | ≤-5.0 | Mucosal protection, anti-oxidative |

- Binding Energy: Molecular docking studies reveal that all five compounds bind stably (<-5.0 kcal/mol) to core proteins linked to functional dyspepsia. Notably, isorupestonic acid exhibits exceptional binding affinity with NOS3 (-9.10 kcal/mol), suggesting a dominant role in nitric oxide-mediated smooth muscle relaxation .

- Functional Overlap : While all compounds share anti-inflammatory and gastroprotective properties, This compound and aciphyllic acid are more directly associated with pain modulation via TRPV1 and SLC6A4 .

Structural and Source Comparison

| Compound | Chemical Class | Source | Structural Notes |

|---|---|---|---|

| This compound | Diterpenoid (azulene derivative) | Artemisia rupestris | Octahydro-azulene core with methyl groups |

| Aciphyllic acid | Diterpenoid | Artemisia rupestris | Likely a structural isomer of this compound |

| Isorupestonic acid | Diterpenoid | Artemisia rupestris | Stereoisomer with altered methyl positioning |

| Beta-pinene | Monoterpene | Various plants | Bicyclic structure with pinene skeleton |

| Eucalyptol | Monoterpene ether | Eucalyptus species | Cyclic ether with cineole backbone |

- Structural Differentiation: this compound, aciphyllic acid, and isorupestonic acid are diterpenoids derived from the same plant, but their stereochemistry and functional groups differ. Beta-pinene and eucalyptol belong to a distinct chemical class (monoterpenes) but synergize with diterpenoids in BHM to enhance gastrointestinal motility .

Analytical Methods and Quantification

This compound is quantified via HPLC using a C18 column with methanol-water (2.5% acetic acid) mobile phase, achieving a linear range of 0.158–0.948 μg and 97.36% recovery . This method contrasts with GC-MS techniques typically used for volatile compounds like beta-pinene and eucalyptol, underscoring the need for tailored analytical approaches for diterpenoids .

Q & A

Q. What are the standard protocols for isolating Rupestric acid from natural sources, and how can reproducibility be ensured?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or LC-MS. To ensure reproducibility, researchers should:

- Document solvent ratios, temperature, and extraction time .

- Use internal standards (e.g., deuterated analogs) during quantification .

- Validate purity via NMR (¹H/¹³C) and mass spectrometry, adhering to ICH guidelines for analytical validation .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and functional properties?

Methodological Answer: A multi-technique approach is critical:

- Structural analysis : X-ray crystallography for absolute configuration, complemented by 2D-NMR (COSY, HSQC) .

- Functional groups : FT-IR spectroscopy to identify hydroxyl or carboxyl moieties .

- Reproducibility requires calibration against certified reference materials and inter-lab validation .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer:

- Use accelerated stability studies (e.g., ICH Q1A guidelines) with controlled variables: temperature (25–60°C), humidity (40–75% RH), and pH (3–9) .

- Monitor degradation via HPLC-UV at timed intervals and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound to enhance yield and purity while minimizing resource use?

Methodological Answer:

- Employ Design of Experiments (DoE) frameworks like Response Surface Methodology (RSM) to model interactions between variables (e.g., solvent polarity, extraction time) .

- Validate optimization using Pareto analysis to identify dominant factors .

- Integrate green chemistry metrics (e.g., E-factor) to assess environmental impact .

Q. What strategies are effective in resolving discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .

- Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

- Validate findings using orthogonal assays (e.g., in vitro enzymatic inhibition paired with in vivo zebrafish models) .

What frameworks guide the formulation of hypothesis-driven research questions for studying this compound’s pharmacological mechanisms?

Methodological Answer:

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Apply PICO (Population, Intervention, Comparison, Outcome) for mechanistic studies, e.g., “Does this compound (Intervention) inhibit COX-2 (Outcome) in macrophage models (Population) more effectively than aspirin (Comparison)?” .

Q. How can in silico modeling be integrated with empirical data to predict this compound’s molecular targets and binding affinities?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) against target libraries (e.g., ChEMBL) and validate with Surface Plasmon Resonance (SPR) for kinetic binding data .

- Use machine learning (e.g., Random Forest) to correlate docking scores with experimental IC₅₀ values .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Methodological Answer:

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression .

- Calculate EC₅₀/IC₅₀ with 95% confidence intervals and apply ANOVA for multi-group comparisons .

- Address outliers via Grubbs’ test or robust regression (e.g., Least Trimmed Squares) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.